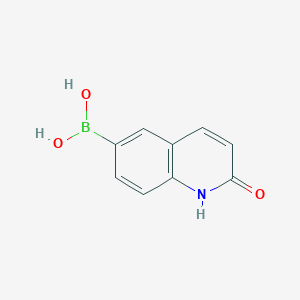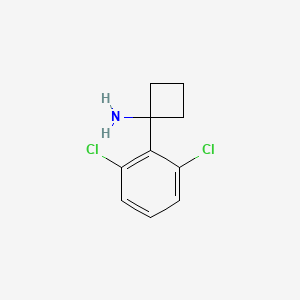![molecular formula C9H10FN3O B11742560 {[1-(4-Fluorophenyl)ethylidene]amino}urea](/img/structure/B11742560.png)
{[1-(4-Fluorophenyl)ethylidene]amino}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(4-Fluorophenyl)ethylidene]amino}urea is a chemical compound with the molecular formula C9H10FN3O and a molecular weight of 195.2 g/mol . It is also known by its IUPAC name, (1Z)-1-(4-fluorophenyl)ethanone semicarbazone . This compound is characterized by the presence of a fluorophenyl group attached to an ethylideneamino urea moiety.
Preparation Methods
The synthesis of {[1-(4-Fluorophenyl)ethylidene]amino}urea typically involves the reaction of 4-fluoroacetophenone with semicarbazide under acidic or basic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
{[1-(4-Fluorophenyl)ethylidene]amino}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
{[1-(4-Fluorophenyl)ethylidene]amino}urea has several scientific research applications:
Mechanism of Action
The mechanism of action of {[1-(4-Fluorophenyl)ethylidene]amino}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
{[1-(4-Fluorophenyl)ethylidene]amino}urea can be compared with other similar compounds such as:
{[1-(4-Chlorophenyl)ethylidene]amino}urea: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
{[1-(4-Bromophenyl)ethylidene]amino}urea:
{[1-(4-Methylphenyl)ethylidene]amino}urea: The methyl group may affect the compound’s solubility and interaction with biological targets.
Each of these compounds has unique properties that make them suitable for different applications, and the choice of compound depends on the specific requirements of the research or industrial process.
Properties
Molecular Formula |
C9H10FN3O |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
[1-(4-fluorophenyl)ethylideneamino]urea |
InChI |
InChI=1S/C9H10FN3O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14) |
InChI Key |
ZYYTYSQJWLDRSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11742489.png)
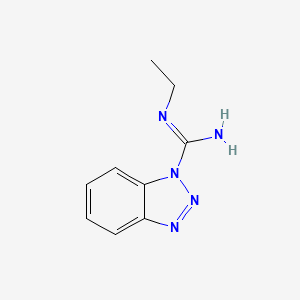
![2-[3-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11742493.png)
![(NZ)-N-[[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine](/img/structure/B11742497.png)
![(5-Fluorobenzo[d][1,3]dioxol-4-yl)methanamine](/img/structure/B11742502.png)
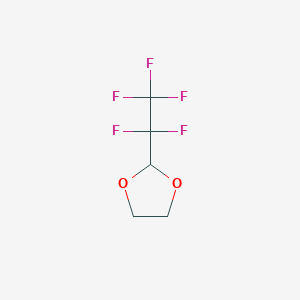
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742517.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine](/img/structure/B11742519.png)
![1-(2-fluoroethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11742521.png)
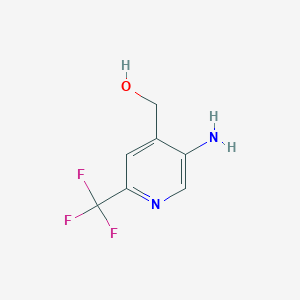
![4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11742543.png)

